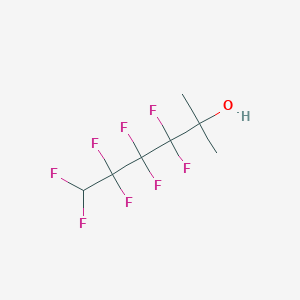

3,3,4,4,5,5,6,6-Octafluoro-2-methylhexan-2-ol

Description

3,3,4,4,5,5,6,6-Octafluoro-2-methylhexan-2-ol is a fluorinated secondary alcohol characterized by eight fluorine atoms substituted along the hexane backbone and a methyl group at the C2 position. This compound exhibits unique physicochemical properties due to its high fluorine content and steric hindrance from the methyl group. Fluorinated alcohols are widely studied for their applications in solvents, surfactants, and intermediates in organic synthesis, owing to their thermal stability, hydrophobicity, and hydrogen-bonding capabilities .

Properties

IUPAC Name |

3,3,4,4,5,5,6,6-octafluoro-2-methylhexan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F8O/c1-4(2,16)6(12,13)7(14,15)5(10,11)3(8)9/h3,16H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTFCOQNRRQBMIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(C(C(F)F)(F)F)(F)F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70292859 | |

| Record name | 2-(4H-Perfluorobutyl)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2673-15-6 | |

| Record name | NSC86118 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4H-Perfluorobutyl)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5,6,6-Octafluoro-2-methylhexan-2-ol typically involves the fluorination of a suitable precursor. One common method is the direct fluorination of 2-methylhexan-2-ol using elemental fluorine or fluorinating agents such as cobalt trifluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination and to minimize side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to handle the highly reactive fluorinating agents safely. The process includes steps such as purification and distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3,3,4,4,5,5,6,6-Octafluoro-2-methylhexan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form fluorinated hydrocarbons.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or amines for amination.

Major Products Formed:

Oxidation: Fluorinated ketones or carboxylic acids.

Reduction: Fluorinated alkanes.

Substitution: Fluorinated alkyl halides or amines.

Scientific Research Applications

3,3,4,4,5,5,6,6-Octafluoro-2-methylhexan-2-ol has several applications in scientific research:

Chemistry: Used as a solvent or reagent in organic synthesis, particularly in reactions requiring high thermal stability and resistance to oxidation.

Biology: Employed in the study of fluorinated compounds’ effects on biological systems, including enzyme inhibition and protein interactions.

Medicine: Investigated for potential use in drug delivery systems due to its unique chemical properties.

Industry: Utilized in the production of specialty polymers and coatings that require high resistance to chemical and thermal degradation.

Mechanism of Action

The mechanism of action of 3,3,4,4,5,5,6,6-Octafluoro-2-methylhexan-2-ol involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The presence of multiple fluorine atoms enhances its ability to form strong interactions with proteins and other biomolecules, potentially affecting their structure and function. The compound’s high electronegativity and thermal stability also contribute to its unique reactivity and interaction pathways.

Comparison with Similar Compounds

2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diol

- Structure : A diol with fluorine substitution at C2–C5 and hydroxyl groups at both termini (C1 and C6) .

- Key Differences: Unlike the monomethylated secondary alcohol (target compound), this diol has two primary hydroxyl groups, enabling stronger intermolecular hydrogen bonding. Crystallographic data (monoclinic, P2₁ space group) reveal a gauche–trans–trans conformation along the backbone, stabilized by O–H⋯O hydrogen bonds . Applications: Used in electrolyte formulations for lithium-ion batteries due to its ability to coordinate with lithium ions and enhance ionic conductivity .

1,2-Cyclohexanedione, 3,3,4,4,5,5,6,6-octafluoro-

- Structure : A cyclohexane-dione derivative with fluorine substitution at C3–C6 .

- Key Differences :

- The diketone structure eliminates hydrogen-bonding capacity, contrasting sharply with the hydroxyl group in the target alcohol.

- Physicochemical Properties :

- Higher hydrophobicity (XLogP = 2.1) due to fluorine substitution .

- Complexity score = 335 (indicative of high structural rigidity) .

- Applications : Likely used as a fluorinated building block in agrochemicals or pharmaceuticals.

4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-enoic acid

- Structure: A hexenoic acid with fluorine and trifluoromethyl groups .

- Key Differences :

- Carboxylic acid functionality introduces acidity (pKa ~1–2), unlike the neutral alcohol.

- Presence of a double bond (C2–C3) enhances reactivity in polymerization or addition reactions.

- Applications : Intermediate in synthesizing fluorinated surfactants or polymers.

1-(3,3,4,4,5,5,6,6-Octafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane

- Structure : A silatrane derivative with an octafluoro-iodohexyl chain .

- Key Differences: Silicon-containing heterocycle imparts unique coordination properties. Iodo substituent enables cross-coupling reactions, unlike the inert methyl group in the target compound. Applications: Potential use in materials science or catalysis .

Biological Activity

3,3,4,4,5,5,6,6-Octafluoro-2-methylhexan-2-ol (CAS Number: 2673-15-6) is a fluorinated alcohol characterized by its unique structure featuring eight fluorine atoms and a hydroxyl group. This compound has garnered interest in various fields due to its distinctive chemical properties, including high thermal stability and resistance to oxidation. Its potential biological activities are being explored for applications in chemistry, biology, and medicine.

- Molecular Formula : C7H8F8O

- Molecular Weight : 260.125 g/mol

- Density : 1.4 g/cm³

- Boiling Point : 163.4°C at 760 mmHg

- Flash Point : 52.6°C

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through hydrogen bonding and van der Waals forces. The presence of multiple fluorine atoms enhances its interactions with proteins and enzymes, potentially affecting their structure and function. This interaction is crucial in understanding its biological implications.

Biological Activity

Research indicates that this compound may exhibit various biological activities:

Case Study 1: Enzyme Inhibition

A study focused on halogenated derivatives of glucose analogs demonstrated that modifications at the C-2 position can significantly enhance enzyme inhibition compared to non-fluorinated counterparts. The fluorinated derivatives exhibited lower IC50 values in glioblastoma multiforme cells, indicating potent biological activity .

Case Study 2: Antimicrobial Activity

In a comparative analysis of antimicrobial agents containing fluorinated groups, it was found that these compounds showed superior activity against Staphylococcus epidermidis with minimum inhibitory concentrations (MIC) reported at low levels (around 1,000 μg/mL) for certain derivatives .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.